3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid

Descripción general

Descripción

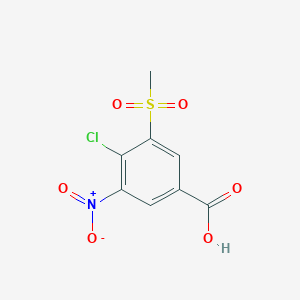

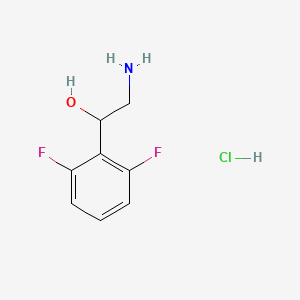

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid is a chemical compound used for research and development . Its molecular formula is C8H6ClNO6S .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a methylsulfonyl group, a chloro group, and a nitro group attached. The molecular weight of this compound is 279.65 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular formula is C8H6ClNO6S and it has a molecular weight of 279.65 .Aplicaciones Científicas De Investigación

Synthesis Applications

Preparation of 4-methyosufonyl-2-nitrobenzoic Acid : The compound was prepared from p-methylsulfonyltoluene, with nitric acid and V2O5 as catalysts, achieving a conversion rate of up to 99% and a yield higher than 85% (Han Yan-gong, 2012).

Formation of Methyl 4-methylsulfonyl-2-nitrobenzoate : Created by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid, the compound demonstrates the potential for synthesis under mild conditions (Yan-jun Hou et al., 2010).

Chemical and Physical Properties Studies

Analysis of Oxidation Processes : The compound's oxidation by biologically relevant oxidants like hydrogen peroxide and hypochlorous acid has been studied, revealing its potential as a model for understanding oxidation mechanisms in biological systems (L. Landino et al., 2008).

Crystal Structure and Cytotoxic Properties : A study on the crystal structure and cytotoxic properties of a silver(I) complex involving 5-chloro-2-nitrobenzoic acid was conducted, indicating its use in complexation and bioactive compound research (Nong Wang & Qi Shi, 2011).

Solubility in Organic Solvents : The compound's solubility in various organic solvents has been modeled using the Abraham solvation parameter model, contributing to the understanding of solute-solvent interactions (Dawn M. Stovall et al., 2005).

Environmental Impact and Analysis

- Study on Environmental Residues : Research on the dissipation and residues of mesotrione and its metabolites, including 4-methylsulfonyl-2-nitrobenzoic acid, in environmental matrices like soil and water, highlights its relevance in environmental chemistry (Pengqiang Du et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-3-methylsulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S/c1-17(15,16)6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZMFGOOVBJJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)

![N-[4-(acetylamino)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2406056.png)

![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)